![molecular formula C9H9BrLiNO2 B3011933 Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate CAS No. 2413886-66-3](/img/structure/B3011933.png)
Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate
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Overview
Description
The compound you’re asking about seems to be a lithium salt of a bromopyridine derivative. Bromopyridines are often used in organic synthesis due to their reactivity . They can act as a versatile reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be quite complex. The bromine atom is attached to the pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Bromopyridines can react with butyllithium to give lithiopyridines, which are versatile reagents .Physical And Chemical Properties Analysis
Bromopyridine derivatives are typically colorless liquids . They have a molecular weight of around 223.Scientific Research Applications
- Applications : Lithium 2-(5-bromopyridin-2-yl)-2-methylpropanoate has found use in constructing complex organic molecules, such as pharmaceutical intermediates and natural product synthesis .
Rigid Linker for PROTAC® Development
PROTACs (PROteolysis TAgeting Chimeras) are innovative molecules designed for targeted protein degradation. They consist of a ligand that binds to a specific protein of interest and a linker connecting it to an E3 ubiquitin ligase-recruiting moiety. Lithium 2-(5-bromopyridin-2-yl)-2-methylpropanoate can serve as a rigid linker in PROTAC development. This linker contributes to the stability and efficacy of PROTACs, enabling selective protein degradation .
Anti-Depressant Molecule Synthesis
In the synthesis of anti-depressant molecules, lithium 2,2,6,6-tetra-methylpiperidide (LiTMP) plays a crucial role. It is necessary for allylation at the C-5 position of certain compounds. For instance, LiTMP facilitates the introduction of an allyl group, leading to the formation of specific antidepressant intermediates .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The specific biochemical pathways affected by “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the proteins targeted by the PROTAC molecule it is part of. By leading to the degradation of specific proteins, it could impact a variety of cellular processes and signaling pathways .
Result of Action
The molecular and cellular effects of “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the specific proteins it targets for degradation. By removing these proteins, it could alter cellular functions and potentially lead to therapeutic effects .
properties
IUPAC Name |
lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCWZDIEAUZRLJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate |
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